

Potential Therapeutic Targets of 9-Demethyl FR-901235: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B15589944

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Disclaimer: This document synthesizes the currently available information on **9-Demethyl FR-901235**. It is important to note that publicly accessible, in-depth experimental data, including detailed protocols and extensive quantitative analysis specifically for this compound, is limited. This guide, therefore, draws upon information regarding its parent compound, FR-901235, and general principles of immunomodulation and antitumor activity to infer potential therapeutic targets and mechanisms of action. Further dedicated research is required to fully elucidate the specific biological activities of **9-Demethyl FR-901235**.

Introduction

9-Demethyl FR-901235 is a derivative of the known immunomodulator FR-901235.[1][2] First isolated from an endophytic fungus, *Penicillium* sp. JP-1, associated with the mangrove plant *Aegiceras corniculatum*, this small molecule has demonstrated antitumor activity.[3] Its structural relationship to FR-901235 suggests that it may share similar biological activities, including the modulation of immune responses. This document aims to provide a comprehensive overview of the potential therapeutic targets of **9-Demethyl FR-901235** based on the available scientific literature.

Core Compound Information

Property	Value	Reference
Chemical Name	9-Demethyl FR-901235	[1][2]
Parent Compound	FR-901235	[1][2]
Reported Activity	Antitumor, Immunomodulatory (inferred from parent)	[3]
Source	Endophytic fungus (Penicillium sp. JP-1)	[3]

Potential Therapeutic Targets and Mechanisms of Action

Given the limited specific data on **9-Demethyl FR-901235**, its potential therapeutic targets are largely inferred from the known activities of its parent compound, FR-901235, and its observed antitumor effects. The primary therapeutic areas are likely to be in oncology and immunology.

Immunomodulation

FR-901235 is recognized for its immunomodulatory properties.[3] It is plausible that **9-Demethyl FR-901235** exerts its antitumor effects, at least in part, through the modulation of the immune system. The general mechanisms of immunomodulatory agents can involve:

- **Stimulation of Immune Effector Cells:** Activation of T-lymphocytes, natural killer (NK) cells, and macrophages to enhance their tumor-killing capabilities.
- **Modulation of Cytokine Production:** Altering the balance of pro-inflammatory and anti-inflammatory cytokines to create an anti-tumor microenvironment. Key signaling pathways often implicated in cytokine regulation include NF- κ B and MAPK.
- **Enhancement of Antigen Presentation:** Improving the ability of antigen-presenting cells (APCs) to present tumor antigens to T-cells, thereby initiating a specific anti-tumor immune response.

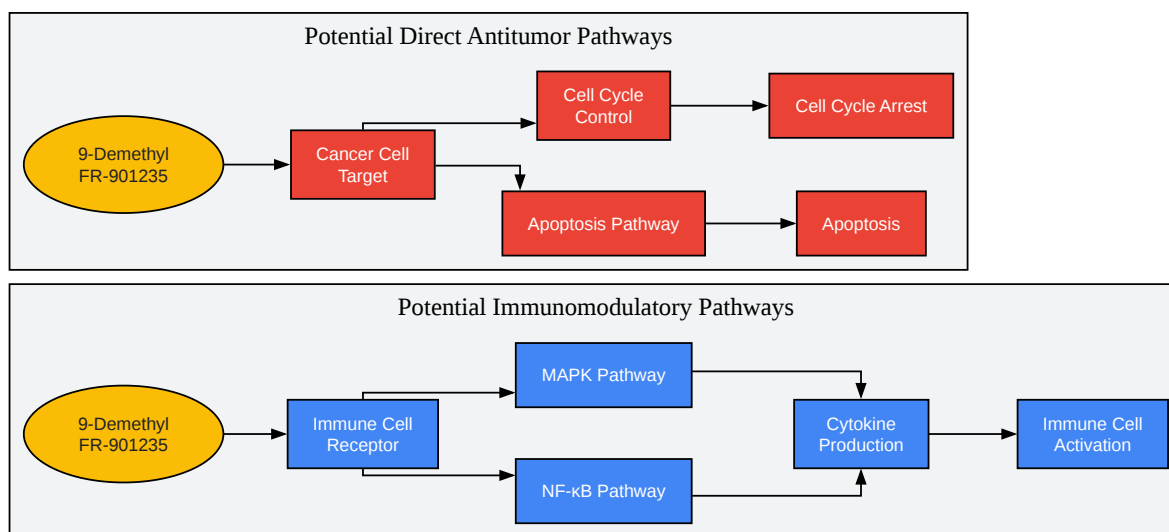
Direct Antitumor Activity

The reported antitumor activity of **9-Demethyl FR-901235** suggests that it may also directly target cancer cells.[3] Potential mechanisms for direct antitumor action include:

- Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of intrinsic or extrinsic apoptotic pathways.
- Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
- Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

Signaling Pathways

The signaling pathways modulated by **9-Demethyl FR-901235** are yet to be definitively elucidated. However, based on the activities of similar immunomodulatory and antitumor compounds, several pathways are likely candidates for investigation.

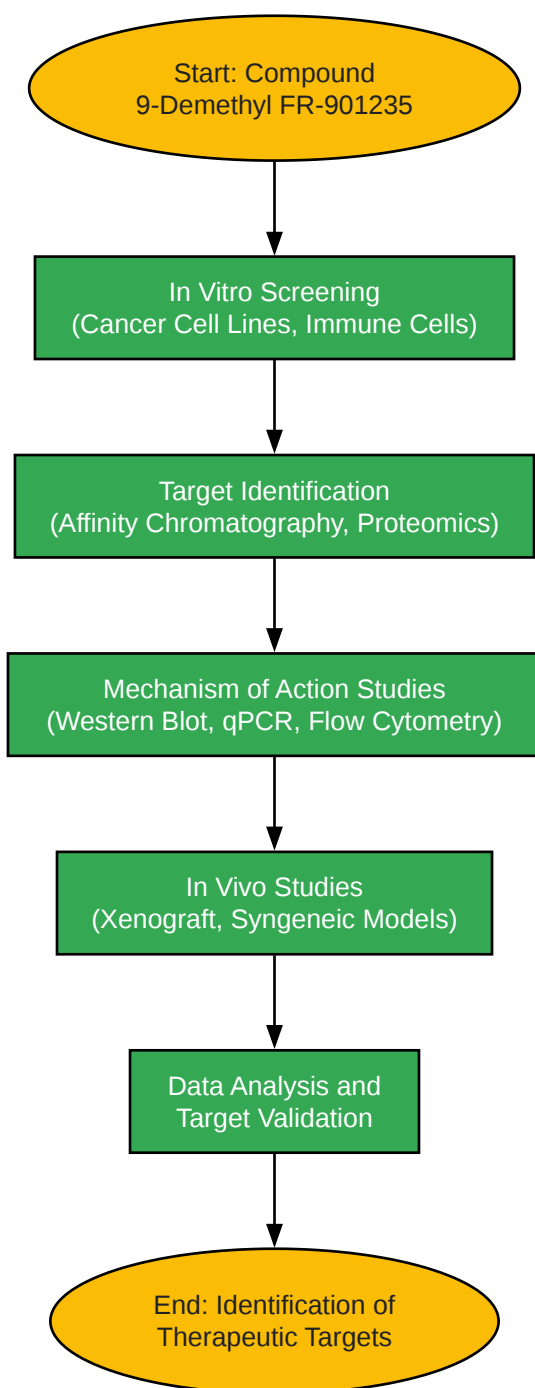


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Caption: Inferred signaling pathways for **9-Demethyl FR-901235**.

Experimental Protocols

Detailed experimental protocols for investigating the therapeutic targets of **9-Demethyl FR-901235** are not available in the public domain. However, a standard workflow for such an investigation would likely involve the following stages.



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Caption: A generalized experimental workflow for target identification.

A more detailed, though hypothetical, breakdown of key experimental methodologies is provided below.

Experimental Stage	Methodology	Purpose
In Vitro Efficacy	MTT/XTT assays on a panel of cancer cell lines	To determine the cytotoxic/cytostatic effects and identify sensitive cancer types.
Mixed Lymphocyte Reaction (MLR)	To assess the immunomodulatory effects on T-cell proliferation.	To identify direct binding partners of 9-Demethyl FR-901235.
Cytokine Bead Array / ELISA	To quantify the effect on cytokine secretion from immune cells.	
Target Identification	Affinity chromatography-mass spectrometry	
Kinase profiling assays	To screen for inhibitory activity against a panel of kinases.	To analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF- κ B, MAPKs, caspases).
Mechanism of Action	Western blotting	
Flow cytometry	To analyze cell cycle distribution, apoptosis (Annexin V/PI staining), and immune cell populations.	
In Vivo Validation	Xenograft and/or syngeneic mouse models	To evaluate the in vivo antitumor efficacy and immunomodulatory effects.
Immunohistochemistry (IHC) of tumor tissues	To analyze the expression of target proteins and immune cell infiltration in the tumor microenvironment.	

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data regarding the specific activity of **9-Demethyl FR-901235** (e.g., IC50 values, EC50 values, in vivo efficacy data). The original isolation paper by Lin et al. (2008) would be the primary source for any initial activity data, though this is not detailed in the currently accessible search results.[3]

Conclusion and Future Directions

9-Demethyl FR-901235 represents a promising natural product with reported antitumor activity. Its structural similarity to the immunomodulator FR-901235 suggests a potential dual mechanism of action involving both direct effects on cancer cells and modulation of the host immune response. However, a significant gap in knowledge exists regarding its specific molecular targets and the signaling pathways it affects.

Future research should focus on:

- Comprehensive in vitro screening against a broad panel of cancer cell lines and immune cell subtypes to quantify its biological activity.
- Systematic target identification studies to uncover the direct molecular binding partners of the compound.
- In-depth mechanistic studies to elucidate the downstream signaling events following target engagement.
- Preclinical in vivo studies to validate the therapeutic potential and further investigate the mechanism of action in a physiological context.

The elucidation of the therapeutic targets and mechanism of action of **9-Demethyl FR-901235** will be crucial for its potential development as a novel therapeutic agent.

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